molecular formula C25H25ClN4O2S B2733632 N-(4-chlorophenethyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034485-30-6

N-(4-chlorophenethyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2733632
CAS No.: 2034485-30-6
M. Wt: 481.01
InChI Key: SYBWBFJIKGYNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenethyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H25ClN4O2S and its molecular weight is 481.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : A study by Nunna et al. (2014) focused on the synthesis, characterization, and evaluation of the antimicrobial activities of novel heterocyclic compounds, including those with a sulfamido moiety similar to the compound of interest. These compounds demonstrated significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents Nunna et al., 2014.

  • QSAR Studies for Antibacterial Agents : Desai et al. (2008) conducted synthesis and QSAR (Quantitative Structure-Activity Relationship) studies on thiazolidine and azetidine derivatives, showing moderate to good antibacterial activity against gram-positive and gram-negative bacteria. These studies provide insights into the structural and physicochemical parameters influencing antimicrobial efficacy Desai et al., 2008.

Anticancer Activity

  • Antitumor Evaluation : Research by El-Morsy et al. (2017) on pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities with the compound , evaluated their in vitro antitumor activity against human breast adenocarcinoma cell lines. Some derivatives exhibited mild to moderate activity, indicating the potential of these compounds in cancer therapy El-Morsy et al., 2017.

Structural and Molecular Docking Analysis

  • Cancer Drug Development : Sharma et al. (2018) synthesized and conducted molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for anticancer activity, targeting the VEGFr receptor. The compound showed promising results in silico, suggesting its potential as a cancer therapeutic agent Sharma et al., 2018.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S/c1-16(2)30-24(32)23-22(20(14-28-23)18-6-4-3-5-7-18)29-25(30)33-15-21(31)27-13-12-17-8-10-19(26)11-9-17/h3-11,14,16,28H,12-13,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBWBFJIKGYNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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